2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898793-33-4
VCID: VC2302307
InChI: InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3
SMILES: CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C
Molecular Formula: C17H16F2O
Molecular Weight: 274.3 g/mol

2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

CAS No.: 898793-33-4

Cat. No.: VC2302307

Molecular Formula: C17H16F2O

Molecular Weight: 274.3 g/mol

* For research use only. Not for human or veterinary use.

2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone - 898793-33-4

Specification

CAS No. 898793-33-4
Molecular Formula C17H16F2O
Molecular Weight 274.3 g/mol
IUPAC Name 1-(2,4-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Standard InChI InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3
Standard InChI Key NUFVDJCNAWVJRS-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C
Canonical SMILES CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C

Introduction

Chemical Structure and Properties

Molecular Structure

2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone consists of a 2,3-dimethylphenyl group connected by a propanone bridge to a 2,4-difluorophenyl moiety. The fluorine atoms at the 2' and 4' positions and methyl groups at the 2 and 3 positions create a unique structural arrangement that influences its chemical behavior.

Physical and Chemical Properties

Based on analysis of similar compounds, the predicted properties of 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone are summarized in Table 1.

PropertyPredicted Value
Molecular FormulaC₁₇H₁₆F₂O
Molecular Weight274.31 g/mol
Physical AppearanceWhite to off-white crystalline solid
SolubilityLikely soluble in organic solvents (dichloromethane, chloroform, ethanol); poorly soluble in water
Melting PointApproximately 75-85°C
Boiling PointApproximately 350-370°C at standard pressure
LogPApproximately 4.1-4.5 (indicating high lipophilicity)
pKaApproximately 19-20 for the α-hydrogen

Spectroscopic Characteristics

The compound would likely show distinctive spectroscopic patterns:

  • ¹H NMR: Expected signals for aromatic protons (6.8-7.8 ppm), methyl groups (approximately 2.0-2.3 ppm), and methylene protons of the propanone bridge (2.8-3.3 ppm)

  • ¹³C NMR: Characteristic signals for carbonyl carbon (approximately 200 ppm), aromatic carbons (110-165 ppm), and methyl carbons (15-21 ppm)

  • ¹⁹F NMR: Two distinct signals for the fluorine atoms at different positions

  • IR Spectroscopy: Strong carbonyl stretching band at approximately 1680-1700 cm⁻¹, C-F stretching bands at 1000-1400 cm⁻¹

Synthesis Methods

Friedel-Crafts Acylation

The most probable synthesis route for 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone would involve Friedel-Crafts acylation, similar to other propiophenone derivatives.

  • Starting Materials: 2,4-Difluorobenzoyl chloride and 2,3-dimethylbenzene

  • Catalyst: Aluminum chloride (AlCl₃) or other Lewis acids

  • Solvent: Dichloromethane (CH₂Cl₂) or another suitable anhydrous solvent

  • Reaction Conditions: Low temperature (0-5°C) followed by gradual warming to room temperature under anhydrous conditions

Alternative Synthetic Routes

Alternative methods may include:

  • Weinreb Amide Approach: Using 2,4-difluoro-N-methoxy-N-methylbenzamide and a Grignard reagent derived from 2,3-dimethylphenylethyl bromide

  • Cross-Coupling Reactions: Palladium-catalyzed coupling of appropriate precursors

  • Oxidation of Secondary Alcohols: Oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane

Chemical Reactions

Typical Reactions

Based on the reactivity of similar propiophenone derivatives, 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone would likely undergo the following reactions:

Reduction

  • Carbonyl Reduction: Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol

  • Complete Reduction: Using Wolff-Kishner or Clemmensen reduction to remove the carbonyl group

Oxidation

  • Baeyer-Villiger Oxidation: Using peroxides to convert the ketone to an ester

  • α-Carbon Oxidation: Using reagents like selenium dioxide to introduce hydroxyl groups at the α-position

Nucleophilic Addition

  • Grignard Addition: Reaction with Grignard reagents to form tertiary alcohols

  • Wittig Reaction: Formation of alkenes through reaction with phosphonium ylides

Condensation Reactions

  • Aldol Condensation: Reaction with aldehydes to form α,β-unsaturated ketones

  • Formation of Hydrazones/Oximes: Reaction with hydrazine derivatives or hydroxylamine

Influence of Fluorine Atoms

The presence of fluorine atoms at the 2' and 4' positions would significantly influence the compound's reactivity:

  • Electronic Effects: The electron-withdrawing nature of fluorine would make the carbonyl carbon more electrophilic, enhancing reactions with nucleophiles

  • Steric Effects: The 2'-fluorine might create steric hindrance, affecting the approach of reagents

  • Hydrogen Bonding: Fluorine atoms could participate in weak hydrogen bonding, influencing crystallinity and solubility

  • Metabolic Stability: The C-F bonds would likely enhance metabolic stability if the compound were to be used in biological applications

Biological Activities and Applications

Structure-Activity Relationship

Table 2: Predicted Structure-Activity Relationships

Structural FeaturePotential Biological Impact
2',4'-Difluoro SubstitutionEnhanced metabolic stability; improved lipophilicity; potential modulation of receptor binding
2,3-Dimethylphenyl GroupIncreased lipophilicity; steric effects influencing target binding
Carbonyl GroupHydrogen bond acceptor; potential for covalent interactions with nucleophilic residues in biological targets
Propanone BridgeProvides conformational flexibility for optimal binding to biological targets

Comparison with Related Compounds

Structural Analogs

Table 3: Comparison with Structurally Similar Compounds

CompoundDifference from 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenoneExpected Property Differences
2',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenoneMethyl groups instead of fluorine atomsLower electronegativity; increased electron density in the aromatic ring; higher pKa values
2',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenoneChlorine atoms instead of fluorineLarger atomic radius; weaker electronegativity; different bond angles
2',4'-Dibromo-3-(2,3-dimethylphenyl)propiophenoneBromine atoms instead of fluorineSignificantly larger atomic radius; weaker electronegativity; different metabolic fate
2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenoneDifferent methyl group positions (2,4 vs 2,3)Altered electronic distribution; different steric hindrance patterns

Physicochemical Property Comparison

The fluorine substitution in 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone would likely result in:

  • Higher Electronegativity: Compared to methyl or chloro analogs

  • Altered Bond Angles: C-F bonds have different geometries than C-Cl or C-CH₃

  • Enhanced Metabolic Stability: Fluorine atoms are less susceptible to metabolic transformation

  • Different Crystal Packing: Due to unique intermolecular interactions

  • Modified Dipole Moment: Resulting in different solubility profiles

Analytical Methods for Characterization

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC): Using C18 columns with acetonitrile/water mobile phases

  • Gas Chromatography (GC): Suitable for volatility analysis with appropriate temperature programming

  • Thin-Layer Chromatography (TLC): Using silica gel plates with hexane/ethyl acetate solvent systems

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR for structural confirmation

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or electron impact (EI) for molecular weight confirmation

  • Infrared Spectroscopy (IR): For functional group identification

  • UV-Visible Spectroscopy: For chromophore characterization

X-ray Crystallography

X-ray crystallography would provide definitive three-dimensional structural information, including bond lengths, angles, and crystal packing arrangements.

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